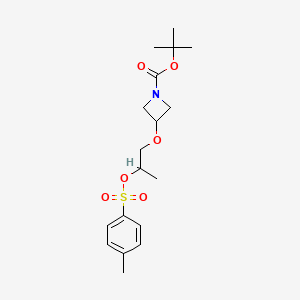

tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate

Description

tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate is a specialized azetidine derivative containing a tosyloxypropoxy substituent. This compound is structurally characterized by a four-membered azetidine ring, a tert-butyl carbamate protecting group, and a propoxy linker terminated with a tosyl (p-toluenesulfonyl) group. The tosyloxy moiety enhances its utility as an intermediate in organic synthesis, particularly in nucleophilic substitution reactions, due to the tosyl group’s role as a superior leaving group. Its molecular complexity and functional group diversity make it valuable in pharmaceutical and agrochemical research for constructing nitrogen-containing scaffolds .

Properties

IUPAC Name |

tert-butyl 3-[2-(4-methylphenyl)sulfonyloxypropoxy]azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO6S/c1-13-6-8-16(9-7-13)26(21,22)25-14(2)12-23-15-10-19(11-15)17(20)24-18(3,4)5/h6-9,14-15H,10-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDZWFYVPNLCMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC(C)COC2CN(C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate is an organic compound with the molecular formula C₁₈H₂₇NO₆S and a molecular weight of 385.5 g/mol. This compound features a tert-butyl group, a tosyl group, and an azetidine ring, making it a versatile building block in organic synthesis. While research on its biological activity is limited, preliminary findings suggest potential applications in medicinal chemistry, particularly in the development of pharmacologically active compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₇NO₆S

- Molecular Weight : 385.5 g/mol

- Purity : Typically around 95%

- Functional Groups : Tert-butyl, tosyl, azetidine ring

Biological Activity Overview

Research indicates that compounds containing azetidine rings, such as this compound, may exhibit various pharmacological properties, including:

- Antibacterial Activity : Azetidine derivatives have been explored for their potential to inhibit bacterial growth.

- Antifungal Activity : Some studies suggest that similar compounds may possess antifungal properties.

- Enzyme Inhibition : The structure may allow for interactions with specific enzymes or receptors in biological systems.

The biological mechanism of action for this compound is not fully elucidated; however, the presence of the tosyl group may enhance reactivity towards biological targets. The azetidine ring can potentially interact with enzymes or receptors, influencing their activity.

Research Findings and Case Studies

While specific studies on this compound are sparse, related compounds have shown promise in various applications:

- Synthetic Applications : The compound serves as an intermediate in the synthesis of more complex molecules, which can include biologically active agents.

- Medicinal Chemistry : Compounds with similar azetidine structures have been investigated for their roles as enzyme inhibitors and receptor modulators.

Table 1: Comparison of Biological Activities of Related Azetidine Compounds

| Compound Name | Antibacterial Activity | Antifungal Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Potential (under study) | Potential (under study) | Potential (under study) |

| Baricitinib | Yes | Limited | Yes |

| Other Azetidine Derivatives | Varies | Varies | Varies |

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a bioisostere in drug design. Bioisosteres are compounds that have similar chemical structures and biological properties, which can be used to improve the pharmacokinetic profiles of lead compounds. For instance, the azetidine ring structure of tert-butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate can enhance metabolic stability compared to traditional piperidine derivatives, making it a valuable candidate for further development in treating various diseases, including cancers and neurological disorders .

Synthetic Organic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its tosylate group allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups into the azetidine scaffold. This versatility makes it a crucial building block in the synthesis of pharmaceuticals and agrochemicals .

Case Study 1: Development of Anticancer Agents

Research has indicated that derivatives of azetidine compounds exhibit significant anticancer activity. A study demonstrated that substituting traditional scaffolds with azetidine-based compounds led to improved efficacy against ovarian cancer cell lines. The introduction of this compound into these studies revealed enhanced potency and reduced toxicity, suggesting its potential as a lead compound for further development against neoplastic diseases .

| Compound Type | Activity Level | Remarks |

|---|---|---|

| Azetidine Derivative | High | Improved efficacy against ovarian cancer |

| Traditional Scaffold | Moderate | Higher toxicity levels observed |

Case Study 2: Synthesis of Bioactive Molecules

In synthetic organic chemistry, this compound has been utilized as a precursor for synthesizing bioactive molecules through various nucleophilic substitution reactions. Its ability to undergo transformations while maintaining structural integrity has been highlighted in multiple synthesis pathways aimed at creating novel therapeutics .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Nucleophilic Substitution | 85 | Acetone, at 35°C for 16h |

| Coupling Reaction | 90 | DMF, room temperature |

Comparison with Similar Compounds

Comparison with Similar Azetidine Derivatives

The following analysis compares tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate with structurally related azetidine compounds, focusing on physicochemical properties, reactivity, and applications.

Structural and Functional Group Comparisons

Key Observations :

- The tosyloxypropoxy substituent introduces a sulfonate group, increasing molecular weight and lipophilicity compared to the bromoethyl analog.

- The bromoethyl group in the analog is smaller and less sterically hindered, favoring reactions requiring compact leaving groups.

Physicochemical Properties

Key Observations :

Key Observations :

- The bromoethyl compound’s hazards align with alkyl bromide toxicity, whereas the tosyl derivative’s risks are linked to sulfonate irritancy.

- The tosyl derivative’s higher LogP suggests better blood-brain barrier penetration, which may be advantageous in CNS-targeting drug candidates .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate generally involves the following steps:

- Protection of the azetidine nitrogen with a tert-butyl carbamate group.

- Introduction of a 2-(tosyloxy)propoxy substituent onto the azetidine ring through nucleophilic substitution or etherification.

- Use of tosylation to convert a hydroxyl group into a tosyloxy leaving group for further functionalization.

This multi-step synthesis requires careful control of reaction conditions such as temperature, solvent choice, and stoichiometry to minimize impurities and maximize yield.

Detailed Preparation Methods

Starting Material Preparation: tert-Butyl 3-hydroxyazetidine-1-carboxylate

The synthesis often begins with tert-butyl 3-hydroxyazetidine-1-carboxylate, which can be prepared by:

- Cyclization of appropriate amino alcohols.

- Protection of the azetidine nitrogen with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

- The reaction is typically conducted in anhydrous solvents such as dichloromethane or methylene chloride at controlled temperatures (10-40 °C) to ensure selective protection.

Example reaction conditions from a patent include stirring 3,3-dimethoxy-azetidine with di-tert-butyl dicarbonate and triethylamine in methylene chloride, followed by aqueous workup, drying, and concentration to yield the protected azetidine derivative in ~91% yield.

Introduction of the 2-(tosyloxy)propoxy Group

The key step involves attaching the 2-(tosyloxy)propoxy substituent to the azetidine ring:

- A nucleophilic substitution reaction is performed where the hydroxyl group on the azetidine derivative is reacted with a tosylated propanol derivative or a tosyl chloride reagent under basic conditions.

- Potassium tert-butoxide in anhydrous tetrahydrofuran (THF) is commonly used as a strong base to deprotonate the hydroxyl group, facilitating nucleophilic attack on the tosylate electrophile.

- The reaction is typically stirred at room temperature for extended periods (e.g., 14 hours) to ensure complete conversion.

- Post-reaction workup involves extraction with ethyl acetate and aqueous sodium bicarbonate to remove acidic impurities, followed by drying over sodium sulfate and evaporation to isolate the crude product.

Purification and Characterization

- The crude product is often used directly for subsequent steps or purified by chromatographic methods such as semi-preparative HPLC using C18 columns.

- Quality control is performed by HPLC with UV detection at wavelengths around 230-254 nm to confirm purity.

- NMR spectroscopy (e.g., 1H NMR at 300-400 MHz) is used to verify the chemical structure and assess the integrity of the azetidine ring and the tosyloxy substituent.

Comparative Analysis of Preparation Routes

| Step | Method A (Patent CN111362852A) | Method B (Research Article) |

|---|---|---|

| Starting Material | 3,3-dimethoxy-azetidine | tert-butyl 3-hydroxyazetidine-1-carboxylate |

| Protection | Di-tert-butyl dicarbonate, triethylamine, CH2Cl2 | Same as Method A |

| Tosylation/Nucleophilic Substitution | Tosylation via tosyl chloride; base-mediated substitution | Potassium tert-butoxide in THF, reaction with tosylated propanol |

| Reaction Conditions | 10-40 °C, 3-4 hours for protection; aqueous citric acid for workup | Room temperature, 14 hours for substitution |

| Yield | ~85-91% for protected intermediate | Not explicitly stated; crude product used directly |

| Environmental Considerations | Use of methylene chloride and ethyl acetate; aqueous workup | Use of anhydrous THF; organic-aqueous extraction |

Research Findings and Notes

- The preparation of the key intermediate 1-tert-butoxycarbonyl-3-azetidinone, a precursor to the target compound, has been improved to avoid impurities and environmentally unfriendly solvents like dioxane and DMSO.

- The tosylation step is critical for introducing a good leaving group, enabling further functionalization of the azetidine ring.

- The use of potassium tert-butoxide as a base in anhydrous THF has proven effective for nucleophilic substitution reactions involving azetidine derivatives.

- The overall synthetic strategy balances yield, purity, and environmental impact, favoring mild conditions and avoiding harsh oxidants or toxic solvents where possible.

Summary Table of Key Reaction Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Requires base (triethylamine) |

| Protection solvent | Methylene chloride or dichloromethane | Anhydrous, inert atmosphere recommended |

| Tosylation reagent | Tosyl chloride or tosylated propanol derivative | Requires base for activation |

| Base for substitution | Potassium tert-butoxide (1.65 M in THF) | Strong, non-nucleophilic base |

| Solvent for substitution | Anhydrous tetrahydrofuran (THF) | Dry conditions critical |

| Reaction temperature | Room temperature to 40 °C | Controlled to avoid side reactions |

| Reaction time | 3-4 hours for protection; up to 14 hours for substitution | Longer times ensure complete conversion |

| Workup | Aqueous bicarbonate extraction, drying over Na2SO4 | Removes acidic and aqueous impurities |

| Purification | Chromatography (semi-preparative HPLC) or crystallization | Ensures high purity for further use |

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 3-(2-(tosyloxy)propoxy)-azetidine-1-carboxylate, and how can reaction efficiency be validated?

Methodological Answer: The compound is typically synthesized via a multi-step process involving protection, tosylation, and coupling reactions. For example:

- Start with tert-butyl-protected azetidine derivatives and introduce the tosyloxypropoxy group under controlled conditions using triethylamine (TEA) and DMAP as catalysts in dichloromethane (DCM) at 0–20°C .

- Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the target compound, as demonstrated in analogous syntheses of azetidine derivatives .

- Validate reaction efficiency using TLC monitoring and quantify yields via gravimetric analysis.

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm proton environments and carbon frameworks, referencing analogous azetidine-carboxylate spectra .

- High-Resolution Mass Spectrometry (HRMS) to verify molecular ion peaks and isotopic patterns .

- HPLC or GC-MS to assess purity (>95% by area normalization) and detect trace impurities .

Q. What are the key stability considerations for storing this compound?

Methodological Answer:

- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the tosyloxy group .

- Avoid prolonged exposure to moisture or light; use amber vials with PTFE-lined caps .

- Monitor degradation via periodic NMR analysis, focusing on the integrity of the tosyl ester and azetidine ring .

Advanced Research Questions

Q. How can competing reaction pathways during the tosylation of intermediates be controlled?

Methodological Answer: Competing side reactions (e.g., over-tosylation or ring-opening of azetidine) are mitigated by:

- Temperature modulation : Perform tosylation at 0°C to slow down exothermic side reactions .

- Stoichiometric control : Use 1.1–1.2 equivalents of tosyl chloride to limit over-functionalization .

- Additive screening : DMAP enhances regioselectivity, while molecular sieves absorb residual water to prevent hydrolysis .

Q. What methodologies are effective in resolving contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer: Address discrepancies through:

- 2D NMR techniques (COSY, HSQC, HMBC) to unambiguously assign stereochemistry and connectivity, as applied to structurally similar azetidine derivatives .

- DFT calculations (B3LYP/6-31G*) to model NMR chemical shifts and compare with experimental values .

- X-ray crystallography (if single crystals are obtainable) for definitive structural confirmation, following protocols for tert-butyl carbamate analogs .

Q. How do solvent polarity and temperature gradients impact the stereochemical outcomes in the synthesis?

Methodological Answer:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving azetidine ring integrity, while non-polar solvents (e.g., DCM) reduce side reactions but may slow kinetics .

- Temperature gradients : Lower temperatures (–10°C to 0°C) stabilize intermediates and suppress epimerization, as shown in tosyloxypropoxy coupling reactions .

- Empirical optimization : Use Design of Experiments (DoE) to model solvent/temperature interactions and identify Pareto-optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.